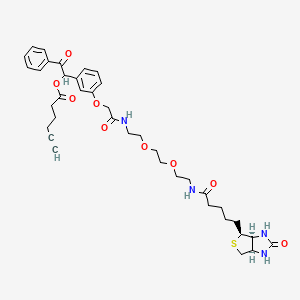

Azido-C3-UV-biotin

Description

Contextualization of Releasable Bioconjugation Strategies in Chemical Biology

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology, enabling advancements in diagnostics, therapeutics, and fundamental biological research. libretexts.orgnumberanalytics.com Traditional bioconjugation methods create stable, often permanent, covalent bonds. nih.gov While effective for many applications, this permanence can be a significant limitation, particularly in the study of dynamic cellular processes or in proteomics where the recovery of target molecules is essential.

This limitation has spurred the development of releasable or cleavable bioconjugation strategies. nih.gov These methods introduce a linker between the biomolecule and a probe that can be selectively broken under specific, mild conditions. nih.goviris-biotech.de This allows for the temporary immobilization, tracking, or isolation of a target, which can then be released for subsequent analysis, free from the constraints of the probe. nih.govnih.gov Cleavable linkers can be designed to respond to various stimuli, including changes in pH, the presence of specific enzymes, reducing agents, or, with increasing importance, light. nih.govbroadpharm.com Photoreleasable strategies offer exceptional control, allowing researchers to dictate the precise time and location of cleavage simply by applying light, a non-invasive and highly tunable trigger. nih.govwikipedia.org

Overview of UV Cleavable Biotin-PEG2-Alkyne Components and Functionalities

The core functionalities are:

Biotin (B1667282): A vitamin that exhibits an extraordinarily high affinity for the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for powerful affinity purification techniques. In this probe, biotin serves as the primary capture tag. iris-biotech.delumiprobe.com

UV Cleavable Linker: This is the "releasable" element of the probe. It is typically a 2-nitrobenzyl group, a well-characterized photolabile protecting group. acs.orgnih.gov When irradiated with UV light, usually around 340-365 nm, this linker undergoes a photochemical reaction that results in its cleavage, releasing any molecule attached to it. broadpharm.compnas.org The mechanism involves the excited nitro group abstracting a proton, leading to the formation of an aci-nitro intermediate that rearranges and ultimately breaks the linker. acs.orgresearchgate.net

Alkyne Group: This terminal functional group is the probe's reactive handle for covalent attachment to a target molecule. broadpharm.com The alkyne is specifically designed for use in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com This reaction allows the probe to be efficiently and specifically conjugated to any biomolecule that has been metabolically or chemically modified to contain an azide (B81097) group. nih.gov

| Component | Primary Function | Mechanism/Principle of Action |

|---|---|---|

| Biotin | Affinity Capture Tag | Forms a high-affinity, non-covalent bond with streptavidin or avidin for purification and immobilization. iris-biotech.de |

| UV Cleavable Linker (2-Nitrobenzyl) | Photorelease | Undergoes irreversible photochemical cleavage upon exposure to UV light (~365 nm), releasing the captured biomolecule. nih.govbroadpharm.com |

| PEG2 Spacer (di-ethylene glycol) | Solubilization & Spacing | Increases aqueous solubility and provides a flexible spacer to minimize steric hindrance during binding. lumiprobe.combroadpharm.com |

| Alkyne | Bioorthogonal Conjugation | Reacts with azide-modified biomolecules via copper-catalyzed or strain-promoted "click" chemistry to form a stable covalent bond. broadpharm.commedchemexpress.com |

Significance and Research Landscape of Photoreleasable Probes in Molecular and Cellular Biology

Photoreleasable probes, often called "caged" compounds, are powerful tools for studying and manipulating biological systems with high spatial and temporal precision. nih.gov Their significance lies in the ability to initiate a biological process or release a captured molecule on demand using light as an external trigger. nih.govwikipedia.org This level of control is difficult to achieve with other methods and is invaluable for investigating dynamic events within living cells and organisms. nih.govnih.gov

The research landscape for photoreleasable probes is expansive and impacts numerous fields:

Proteomics: In proteomics, identifying protein-protein interactions or post-translationally modified proteins is a common goal. Photocleavable biotin probes, like the one discussed, allow researchers to label specific proteins within a cell, capture them and their binding partners on streptavidin beads, wash away non-specific binders, and then release the purified complex with light for identification by mass spectrometry. nih.govnih.gov This reduces background noise and allows for the analysis of transient or weak interactions that might be lost with harsher elution methods. broadpharm.com

Cell Biology: Fluorescent molecular probes are essential for imaging specific organelles and processes in living cells. nih.govthermofisher.comyoutube.com Caged probes add a layer of functional control. For instance, a caged signaling molecule can be introduced into a cell in an inactive state and then "activated" by a focused laser beam at a specific subcellular location, allowing researchers to observe the immediate downstream effects with pinpoint accuracy. nih.gov

Genomics and Transcriptomics: Photocleavable linkers have been incorporated into nucleotides for DNA analysis and sequencing. nih.gov They are also used in spatial transcriptomics techniques, where light is used to release RNA from specific locations within a tissue slice, preserving the spatial context of gene expression. wikipedia.org

| Research Area | Application | Key Finding/Advantage | Citation |

|---|---|---|---|

| Proteomics | Affinity Purification-Mass Spectrometry | Allows for the mild release of purified protein complexes from streptavidin beads, improving recovery and reducing contamination from non-specifically bound proteins. | nih.govbroadpharm.com |

| DNA Analysis | DNA Sequencing and SNP Detection | A dUTP nucleotide analog containing a photocleavable biotin linker was successfully incorporated by DNA polymerase and allowed for the isolation and mild recovery of DNA products for mass spectrometry. | nih.gov |

| Glycoproteomics | Mapping O-GlcNAc Modification Sites | Probes with a photocleavable linker, an isotopic tag, and an alkyne enable the quantitative profiling and identification of glycosylated proteins. | wikipedia.org |

| Spatial Proteomics | Subcellular Protein Discovery | Light-based biotinylation in specific, microscopically-defined regions of interest allows for the subsequent pull-down and identification of the proteome of subcellular structures. | biorxiv.org |

Scope and Organization of the Academic Research Outline

This article provides a focused analysis of the chemical compound UV Cleavable Biotin-PEG2-Alkyne. The content is organized to first establish the broader scientific context of its use, then to dissect its molecular components and their integrated function, and finally to survey its significance and application in modern biological research. The discussion strictly adheres to the chemical and functional properties of the probe and its constituent parts, contextualized within the fields of bioconjugation and molecular biology.

Photochemistry of o-Nitrobenzyl and Related Photolabile Groups in UV Cleavable Biotin-PEG2-Alkyne

The o-nitrobenzyl group is a widely utilized photolabile protecting group due to its stability and efficient cleavage upon UV irradiation. nih.govwikipedia.org In the context of UV Cleavable Biotin-PEG2-Alkyne, this moiety serves as the trigger for releasing the biotin from the alkyne group, enabling controlled bioconjugation applications.

Molecular Mechanisms of UV-Induced Cleavage and Reaction Pathways

The photocleavage of o-nitrobenzyl ethers proceeds through a well-studied intramolecular redox reaction. nih.govnih.gov Upon absorption of UV light, typically in the range of 300-365 nm, the o-nitrobenzyl chromophore is excited to a diradical excited state. wikipedia.orgnih.govupenn.edu This is followed by the abstraction of a hydrogen atom from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate. wikipedia.orgresearchgate.net

The general mechanism can be summarized as follows:

Photoexcitation: The o-nitrobenzyl group absorbs a photon, promoting it to an excited state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

Intermediate Formation: An aci-nitro intermediate is formed.

Cyclization and Rearrangement: The intermediate cyclizes and rearranges.

Cleavage: The cyclic intermediate breaks down, releasing the caged molecule and forming an o-nitrosobenzaldehyde.

Kinetic Aspects and Quantum Yields of Photolysis in Aqueous and Biological Media

The rate of photocleavage and the efficiency of the process, measured by the quantum yield (Φ), are critical parameters for biological applications. The quantum yield represents the fraction of absorbed photons that result in a cleavage event. For o-nitrobenzyl derivatives, quantum yields can vary but are often in the range of 0.01 to 0.24. nih.gov

The kinetics of the cleavage process are influenced by the solvent environment. upenn.edu In aqueous and biological media, the decay of the aci-nitro intermediate can be influenced by pH. researchgate.netcdnsciencepub.com The rate constants for the decay of this intermediate are typically on the order of 10²–10⁴ s⁻¹. wikipedia.org

Table 1: Representative Quantum Yields of o-Nitrobenzyl Derivatives

| o-Nitrobenzyl Derivative | Quantum Yield (Φ) | Reference |

|---|---|---|

| o-Nitrobenzyl Ester | ~0.1 | researchgate.net |

| 1-(o-Nitrophenyl)ethyl Phosphate | 0.054 | upenn.edu |

| TNB (Thioacetal ortho-nitrobenzaldehyde) Linkers | 0.19-0.24 | nih.gov |

Influence of Wavelength Specificity and Light Dose on Cleavage Efficiency

The efficiency of cleavage is highly dependent on the wavelength of the UV light used for irradiation. The o-nitrobenzyl group has a characteristic absorption maximum around 340-365 nm. nih.gov Irradiation at or near this wavelength maximizes the efficiency of photoexcitation and subsequent cleavage. Using wavelengths significantly outside this range will result in lower absorption and, consequently, reduced cleavage efficiency. upenn.edu

The light dose, which is a product of light intensity and irradiation time, is directly proportional to the extent of cleavage. A higher light dose will result in a greater number of cleaved molecules. However, in biological applications, it is crucial to use the minimum effective light dose to avoid potential photodamage to cells and other biological components. upenn.edunih.gov The choice of wavelength is also critical to minimize damage to biological tissues, with longer UV wavelengths generally being less harmful. nih.gov

Table 2: Wavelength and Light Dose Effects on Cleavage

| Parameter | Effect on Cleavage Efficiency | Considerations |

|---|---|---|

| Wavelength | Optimal cleavage occurs at the absorption maximum of the o-nitrobenzyl group (typically 340-365 nm). | Longer wavelengths are preferred to minimize tissue damage. nih.gov |

| Light Dose | Higher dose (intensity x time) leads to more cleavage. | Minimize dose to prevent cellular damage. upenn.edu |

Role of Polyethylene (B3416737) Glycol (PEG) in Photolabile Bioconjugates

The inclusion of a polyethylene glycol (PEG) spacer in the UV Cleavable Biotin-PEG2-Alkyne molecule is a critical design feature that significantly impacts its properties and utility in bioconjugation.

Impact of PEG Length and Architecture on Probe Properties and Hydrophilicity

The architecture of the PEG, whether linear or branched, can also influence the properties of the bioconjugate. Linear PEG chains, as is common in such linkers, provide flexibility and can help to extend the biotin moiety away from the point of attachment, potentially reducing steric hindrance and improving its accessibility for binding to avidin or streptavidin.

Strategies for Enhanced Solubility and Reduced Non-Specific Interactions

One of the primary reasons for incorporating PEG into bioconjugates is to improve their behavior in biological systems. PEGylation, the process of attaching PEG chains, is a well-established strategy to:

Enhance Solubility: By increasing the hydrophilicity, PEG helps to prevent the aggregation of biomolecules in aqueous buffers. rsc.orgmolecularcloud.org

Reduce Non-Specific Binding: The flexible, hydrophilic PEG chains create a "shielding" effect on the surface of the conjugated molecule. rsc.org This steric hindrance minimizes non-specific interactions with proteins and other biological macromolecules, reducing background signal in assays and improving the signal-to-noise ratio. rsc.orgindibloghub.com

For UV Cleavable Biotin-PEG2-Alkyne, the PEG2 linker contributes to these desirable properties, making it a more effective tool for applications such as pull-down assays and live-cell imaging, where minimizing non-specific interactions is crucial for obtaining reliable results.

Structure

2D Structure

Properties

Molecular Formula |

C38H48N4O9S |

|---|---|

Molecular Weight |

736.9 g/mol |

IUPAC Name |

[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-2-oxo-2-phenylethyl] hex-5-ynoate |

InChI |

InChI=1S/C38H48N4O9S/c1-2-3-5-17-34(45)51-37(36(46)27-11-6-4-7-12-27)28-13-10-14-29(24-28)50-25-33(44)40-19-21-49-23-22-48-20-18-39-32(43)16-9-8-15-31-35-30(26-52-31)41-38(47)42-35/h1,4,6-7,10-14,24,30-31,35,37H,3,5,8-9,15-23,25-26H2,(H,39,43)(H,40,44)(H2,41,42,47)/t30-,31-,35-,37?/m0/s1 |

InChI Key |

KFKYTMUGBNTGFC-ZPIGJYFOSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UV Cleavable Biotin-PEG2-alkyne |

Origin of Product |

United States |

Mechanistic and Design Principles of Uv Cleavable Linkers in Bioconjugation

3 Biocompatibility Considerations in Complex Biological Matrices

The utility of any bioconjugation reagent in complex biological environments, such as cell lysates or living cells, is critically dependent on its biocompatibility. For UV Cleavable Biotin-PEG2-Alkyne, the primary contributor to its favorable biocompatibility profile is the polyethylene glycol (PEG) spacer. chempep.com

PEG is a synthetic polymer well-regarded for its use in biomedical applications due to several key properties: chempep.combiochempeg.com

High Water Solubility : The repeating ethylene (B1197577) oxide units of PEG form hydrogen bonds with water, making PEG-containing molecules highly soluble in aqueous biological buffers. chempep.com This property is crucial for preventing the aggregation of labeled proteins and ensuring the reagent remains soluble in complex matrices. biochempeg.combiochempeg.com

Low Immunogenicity : PEG is generally considered to elicit minimal immune responses, which is vital for applications in living systems. chempep.com It can form a hydration shell around the conjugated molecule, effectively masking it from recognition by the immune system. chempep.compurepeg.com

Minimal Toxicity : PEG itself exhibits very low toxicity and is approved by regulatory agencies for numerous biomedical uses. chempep.com

Reduction of Non-specific Binding : The hydrated PEG chain creates a "stealth" effect that reduces the non-specific adsorption of proteins and other biomolecules onto the conjugate. chempep.com This is particularly important in affinity purification workflows, as it helps to minimize the co-purification of background contaminants, leading to cleaner results. creative-biolabs.combroadpharm.com

The cleavage mechanism itself—photolysis—is considered biocompatible as it is initiated by an external light stimulus and does not require the addition of potentially disruptive chemical or enzymatic reagents. broadpharm.comnih.gov The use of a specific UV wavelength (e.g., 365 nm) is generally mild and allows for the release of captured molecules while preserving their structural integrity and function, which is a significant advantage over methods requiring harsh acids or reducing agents. creative-biolabs.combiorxiv.org

| Feature | Contribution to Biocompatibility | Reference |

| PEG Spacer | Increases solubility, reduces immunogenicity, minimizes non-specific binding. | chempep.com |

| Hydrophilicity | Prevents aggregation of conjugates in aqueous biological media. | biochempeg.combiochempeg.com |

| UV-Light Cleavage | Avoids harsh chemical or enzymatic reagents, preserving sample integrity. | broadpharm.comcreative-biolabs.com |

| "Stealth" Properties | PEG creates a hydration shell that shields the conjugate from immune recognition. | chempep.compurepeg.com |

Bioorthogonal Ligation Utilizing the Alkyne Moiety

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with UV Cleavable Biotin-PEG2-Alkyne.cd-bioparticles.netnih.govresearchgate.netnih.govresearchgate.net

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for bioconjugation. springernature.com In this reaction, the terminal alkyne of UV Cleavable Biotin-PEG2-Alkyne reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. springernature.commedchemexpress.commdpi.com This reaction is known for its reliability, high yields, and specificity, even at low reactant concentrations. springernature.com The hydrophilic PEG spacer in the UV Cleavable Biotin-PEG2-Alkyne molecule enhances the solubility of conjugated molecules in aqueous environments. cd-bioparticles.netcreative-biolabs.combroadpharm.com

Optimization of Reaction Conditions for Diverse Bioanalytical Applications.researchgate.net

Optimizing CuAAC reaction conditions is crucial for achieving high efficiency and minimizing potential side reactions, particularly when working with sensitive biological samples. springernature.com Key parameters that can be adjusted include the copper source, reducing agent, and stabilizing ligands.

Copper Source and Reducing Agent: Copper(II) salts, such as copper(II) sulfate (B86663), are often used as the copper source, with a reducing agent like sodium ascorbate (B8700270) added to generate the active copper(I) species in situ. mdpi.comnih.gov The ratio of ascorbic acid to copper sulfate can influence the reaction's apparent biotin (B1667282) yield. nih.gov

Ligands: The use of copper-chelating ligands is critical to both accelerate the reaction and protect biomolecules from oxidative damage caused by reactive oxygen species that can be generated under the reaction conditions. springernature.comresearchgate.net A common ligand used for this purpose is Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). plos.org

Reaction Time and pH: The reaction time is another parameter that can be optimized. For instance, a reaction time of 30 minutes has been found to be optimal in certain applications, showing improvement over previous protocols. utwente.nl The pH of the reaction can also affect the reactivity of the components; for example, a low pH can reduce the reactivity of protonated biotin. nih.gov

Table 1: Key Parameters for Optimizing CuAAC Reactions

| Parameter | Considerations | Example |

| Copper Source | Typically a Cu(II) salt that is reduced in situ. | Copper(II) sulfate (CuSO₄) |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) catalyst. | Sodium Ascorbate |

| Ligand | Accelerates the reaction and prevents oxidative damage. | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |

| Reaction Time | Can be optimized to maximize yield and minimize side reactions. | 30 minutes in some cell-based assays. utwente.nl |

| pH | Can influence the reactivity of the biotin moiety. | Lower pH can decrease biotin reactivity. nih.gov |

Considerations for Regioselectivity and Efficiency in Complex Systems.

A key advantage of CuAAC is its high regioselectivity, almost exclusively producing the 1,4-disubstituted triazole isomer. nih.gov This is a result of the reaction mechanism involving a copper acetylide intermediate. researchgate.net This specificity is crucial in bioconjugation to ensure a homogenous product with well-defined properties.

However, in complex biological systems like cell lysates or living cells, the efficiency of CuAAC can be affected by various factors. The presence of other molecules that can coordinate with copper or be sensitive to oxidation can interfere with the reaction. researchgate.net Therefore, careful optimization of the reaction conditions, including the use of appropriate ligands and minimizing exposure to oxygen, is essential to maintain high efficiency and prevent damage to biological components. springernature.comresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Bioconjugation.broadpharm.comresearchgate.netigem.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a cytotoxic copper catalyst. nih.gov This reaction utilizes a strained cyclooctyne, which reacts with an azide (B81097) without the need for a metal catalyst. nih.gov The UV Cleavable Biotin-PEG2-Alkyne, with its terminal alkyne, can be reacted with azide-modified biomolecules that have been pre-functionalized with a strained cyclooctyne. cd-bioparticles.netmedchemexpress.com

Advantages and Limitations of SPAAC in Live Cell and In Vivo Systems.researchgate.netigem.org

The primary advantage of SPAAC is its biocompatibility, making it suitable for applications in living cells and whole organisms where the toxicity of copper is a concern. researchgate.netnih.govnih.gov The reaction proceeds under physiological conditions with no apparent toxicity. nih.gov This has enabled the labeling and visualization of biomolecules in their native environment. nih.govelsevierpure.com

However, SPAAC also has limitations. The reaction rates of some first-generation cyclooctynes are slower than CuAAC, which can be a drawback in applications requiring rapid labeling. researchgate.net Furthermore, some strained alkynes can exhibit off-target reactivity with thiols, particularly those containing cysteine residues, leading to non-specific labeling. lumiprobe.com While this reactivity is generally much lower than the reaction with azides, it can contribute to background signals. lumiprobe.com Another limitation is the potential for SPAAC to produce a mixture of regioisomers, which can be a disadvantage when a single, well-defined product is required. nih.gov

Comparative Analysis of CuAAC and SPAAC for Specific Research Goals.igem.org

The choice between CuAAC and SPAAC depends on the specific research application.

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) springernature.com | None (strain-promoted) nih.gov |

| Biocompatibility | Potentially toxic to living cells due to copper. nih.govnih.gov | Generally biocompatible and suitable for in vivo use. nih.govnih.gov |

| Reaction Rate | Generally faster. researchgate.net | Can be slower, though newer cyclooctynes have improved kinetics. researchgate.net |

| Regioselectivity | Highly regioselective for the 1,4-isomer. nih.gov | Can produce a mixture of regioisomers. nih.gov |

| Side Reactions | Potential for oxidative damage to biomolecules. researchgate.net | Potential for off-target reactions with thiols. lumiprobe.com |

| Typical Applications | In vitro bioconjugation, proteomics from cell lysates. nih.govresearchgate.net | Live cell imaging, in vivo labeling. researchgate.netnih.gov |

In proteomics studies using cell lysates, CuAAC has been shown to be a more powerful method, leading to higher protein identification and better accuracy compared to SPAAC. nih.govresearchgate.net However, for live-cell imaging and in vivo applications, the biocompatibility of SPAAC makes it the preferred method, despite its potential for lower efficiency and off-target reactivity. researchgate.netresearchgate.net

Integration with Other Bioorthogonal Chemistries and Orthogonal Reactivities.broadpharm.com

The alkyne group of UV Cleavable Biotin-PEG2-Alkyne provides a versatile platform for multimodal labeling strategies through its ability to participate in reactions orthogonal to other bioorthogonal chemistries. This means that the azide-alkyne cycloaddition can be performed alongside other selective ligation reactions without interference. researchgate.net For example, the azide group can react with alkyne moieties via CuAAC or SPAAC, while other functional groups on the biomolecule of interest can be targeted with different bioorthogonal chemistries, such as the reaction between tetrazines and trans-cyclooctenes. biochempeg.com This orthogonality allows for the simultaneous or sequential labeling of multiple targets within the same biological system, enabling more complex experimental designs. researchgate.net

Biotin Streptavidin System in Spatiotemporally Controlled Research

Fundamental Principles of Biotin-Streptavidin Interactions in Affinity-Based Methodologies

The interaction between biotin (B1667282) (a small vitamin) and streptavidin (a protein isolated from the bacterium Streptomyces avidinii) is one of the strongest non-covalent biological interactions known. nancyhemenway.comnih.gov This exceptionally high affinity, characterized by a very low dissociation constant (Kd) in the range of 10-14 to 10-15 M, forms the basis of its utility in affinity-based methodologies. nancyhemenway.comnih.govnih.gov The bond forms rapidly and is remarkably stable, resisting extremes of pH, temperature, organic solvents, and other denaturing agents. nancyhemenway.comnih.govthermofisher.com

Streptavidin is a tetrameric protein, meaning it is composed of four identical subunits. nancyhemenway.com Each subunit can bind one molecule of biotin, allowing a single streptavidin molecule to bind up to four biotinylated targets. nancyhemenway.comthermofisher.com This multivalency is crucial for signal amplification in detection assays and for creating robust cross-linked networks in immobilization applications. rockland.com In contrast to its counterpart, avidin (B1170675) (from egg whites), streptavidin is not a glycoprotein (B1211001) and has a near-neutral isoelectric point, which significantly reduces non-specific binding in many applications. rockland.comthermofisher.com

These fundamental properties have led to the widespread use of the biotin-streptavidin system in techniques such as ELISA, immunohistochemistry, Western blotting, affinity purification, and cell surface labeling. nancyhemenway.comthermofisher.com

| Property | Streptavidin | Avidin |

|---|---|---|

| Source | Streptomyces avidinii | Egg White |

| Molecular Weight | ~53 kDa | ~67 kDa |

| Dissociation Constant (Kd) | ~10-14 to 10-15 M nih.govthermofisher.com | ~10-15 M nih.govthermofisher.com |

| Glycosylation | No | Yes |

| Isoelectric Point (pI) | ~5-6 thermofisher.com | ~10 nih.gov |

| Non-Specific Binding | Low | High (due to glycosylation and high pI) rockland.com |

Strategies for Light-Controlled Biotinylation and Debiotinylation via UV Cleavable Biotin-PEG2-Alkyne

The irreversible nature of the biotin-streptavidin bond, while advantageous for stable capture, complicates the recovery of captured biomolecules in their native state. nih.govnih.gov Photocleavable biotin derivatives address this limitation by incorporating a light-sensitive linker between the biotin moiety and the molecule of interest. vectorlabs.comaxispharm.com

UV Cleavable Biotin-PEG2-Alkyne is a sophisticated reagent designed for this purpose. Its structure consists of:

Biotin: Provides high-affinity binding to streptavidin.

Photocleavable (PC) Linker: A chemical group (often based on a nitrobenzyl moiety) that breaks upon exposure to UV light (typically around 365 nm). broadpharm.comcreative-biolabs.com

PEG2 Spacer: A short polyethylene (B3416737) glycol linker that increases the hydrophilicity of the molecule and minimizes steric hindrance between the biotin and the attached biomolecule. axispharm.com

Alkyne Group: A terminal functional group that allows for highly efficient and specific covalent attachment to azide-modified biomolecules via "click chemistry". axispharm.combroadpharm.com

This design allows researchers to first attach the UV Cleavable Biotin-PEG2-Alkyne to a target molecule and then use the biotin-streptavidin interaction for capture or immobilization. Subsequent exposure to UV light cleaves the linker, releasing the target molecule while the biotin group remains bound to the streptavidin. axispharm.combroadpharm.com

A primary application of this technology is the gentle elution of biomolecules from streptavidin-coated affinity supports, such as beads or columns. nih.gov In a typical workflow, a biomolecule of interest is first labeled with UV Cleavable Biotin-PEG2-Alkyne. The labeled molecule is then captured by an immobilized streptavidin support. After washing away unbound components, the support is exposed to UV light. This cleaves the linker, releasing the purified biomolecule into the solution in its original, unaltered form. nih.govnih.gov

Research has demonstrated that this photorelease can be both rapid and highly efficient. Studies using model substrates have shown that release can be achieved in under 5 minutes with efficiencies greater than 99%. nih.govnih.gov This method avoids the use of harsh denaturing conditions often required to disrupt the native biotin-streptavidin bond, thereby preserving the biological activity of the released molecule. researchgate.net

The ability to control the biotin-streptavidin linkage with light enables the dynamic, reversible immobilization of biomolecules on surfaces. axispharm.com This provides spatiotemporal control over surface chemistry, which is critical for applications such as biosensors, cell culture platforms, and the creation of micropatterned biological arrays. acs.orgredalyc.org

Using photolithographic techniques, specific regions of a surface coated with molecules functionalized with a photocleavable biotin can be exposed to UV light. acs.org In these irradiated areas, the biotin is cleaved, preventing subsequent binding of streptavidin. Conversely, a "caged" biotin approach can be used where a photoremovable group blocks the biotin's binding site. acs.org UV exposure uncages the biotin in specific patterns, allowing for the spatially defined immobilization of streptavidin and subsequently any biotinylated molecule. This allows for the creation of high-resolution patterns of proteins, antibodies, or other biomolecules on a surface, which can then be de-immobilized on command with a broader UV exposure if a photocleavable linker was used in the final attachment step. acs.org

Quantitative Assessment of Biotin-Streptavidin Dynamics Post-Photocleavage

Evaluating the efficiency and kinetics of photocleavage is essential for optimizing experimental protocols. Several quantitative methods can be employed to assess the dynamics of the system after UV irradiation. The goal is to measure the amount of biomolecule released from the streptavidin support or, conversely, the number of biotin binding sites that have been vacated.

One approach involves labeling the target biomolecule with a fluorescent dye in addition to the photocleavable biotin. The amount of released molecule in the supernatant after UV exposure can be quantified by measuring the fluorescence intensity and comparing it to a standard curve. researchgate.net

Alternatively, techniques like Fluorescence Correlation Spectroscopy (FCS) can be used to measure the diffusion times of molecules in solution. researchgate.net Before cleavage, the biotinylated molecule is part of a large, slow-diffusing complex with the streptavidin-coated bead or surface. After successful photocleavage, the released molecule diffuses much more rapidly. FCS can quantify the proportion of fast-diffusing (released) versus slow-diffusing (bound) species, providing a direct measure of cleavage efficiency. researchgate.net

Another method is to perform a binding site titration assay post-cleavage. After releasing the initial biotinylated molecule, the streptavidin support can be incubated with a solution of free, fluorescently labeled biotin. researchgate.net The amount of fluorescent biotin that binds to the support corresponds to the number of binding sites that were successfully cleared by the photocleavage event, allowing for a quantitative assessment of release efficiency. researchgate.net

| Method | Principle | Measured Parameter | Key Advantage |

|---|---|---|---|

| Fluorescence Quantification | The released biomolecule is fluorescently tagged. The fluorescence of the supernatant is measured. | Concentration of released molecule. | Simple, widely accessible equipment (fluorometer). |

| Fluorescence Correlation Spectroscopy (FCS) | Measures the change in diffusion time of the fluorescently tagged biomolecule as it is released from a large, immobile support. researchgate.net | Proportion of bound vs. free molecules. | Provides kinetic and efficiency data in solution. |

| Binding Site Titration | After photocleavage, the newly available streptavidin binding sites are quantified by adding a known concentration of fluorescently-labeled biotin. researchgate.net | Number of available binding sites. | Directly measures the "regeneration" of the affinity support. |

| Mass Spectrometry | The supernatant containing the released biomolecule is analyzed to identify and quantify the cleaved product. | Concentration and integrity of the released molecule. | High specificity and can confirm the chemical structure of the released molecule. |

Advanced Methodological Applications in Chemical Biology and Proteomics

Spatiotemporal Control of Protein and Nucleic Acid Labeling and Uncaging

The ability to control the labeling and release of biomolecules with spatial and temporal precision is crucial for understanding dynamic cellular processes. UV Cleavable Biotin-PEG2-Alkyne provides this control through its photo-labile linker, enabling researchers to initiate biological events or release captured molecules at specific times and locations by applying UV light.

Photoactivatable Probes for Proteomics and Interactome Discovery

The identification of protein-protein and protein-RNA interactions is fundamental to understanding cellular function. nih.gov Photoactivatable probes incorporating UV Cleavable Biotin-PEG2-Alkyne have emerged as a powerful strategy for capturing these often transient and weak interactions. nih.gov These probes can be used in methods like bio-orthogonal non-canonical amino acid tagging (BONCAT) to label and identify newly synthesized proteins. nih.govnih.gov In this approach, a non-canonical amino acid with an azide (B81097) or alkyne group is metabolically incorporated into proteins. nih.gov The UV Cleavable Biotin-PEG2-Alkyne can then be "clicked" onto these proteins via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmedchemexpress.com

This allows for the selective enrichment of the newly synthesized proteome using streptavidin affinity chromatography. nih.gov The key advantage of the UV cleavable linker is the ability to release the captured proteins under mild conditions (UV irradiation at ~365 nm), preserving their integrity for subsequent analysis by mass spectrometry. nih.govnih.gov This approach avoids the harsh denaturing conditions often required to break the strong biotin-streptavidin interaction. nih.gov

Furthermore, trifunctional probes have been designed that include a recognition element, a photoreactive group for covalent cross-linking to interacting partners, and a UV-cleavable biotin (B1667282) tag for purification. nih.govresearchgate.net This strategy allows for the in-situ capture of protein complexes, followed by their isolation and subsequent release of the target proteins for identification. nih.govresearchgate.net This has proven valuable in identifying the binding partners of specific proteins and in mapping cellular interactomes with high temporal resolution. nih.gov

| Application | Probe Type | Key Feature of UV Cleavable Linker | Research Finding | References |

|---|---|---|---|---|

| Newly Synthesized Proteome Analysis (BONCAT) | UV Cleavable Biotin-PEG2-Alkyne | Mild release of captured proteins for mass spectrometry. | Enables identification of proteins synthesized under specific cellular conditions. | nih.govnih.gov |

| Interactome Mapping | Trifunctional probes (recognition, photocrosslinker, cleavable biotin) | Facile release of cross-linked protein complexes. | Allows for the identification of transient and weak protein-protein interactions. | nih.govnih.govnih.govresearchgate.net |

| Subcellular Proteomics | Photoactivatable biotin probes | Spatiotemporal control of biotinylation. | Enables the proteomic analysis of specific subcellular compartments or organelles. | biorxiv.org |

Light-Triggered Release of Nucleic Acids and Aptamers for Functional Studies

The precise control over the release of nucleic acids and aptamers is essential for studying their functions in gene regulation, diagnostics, and therapeutics. genelink.com UV Cleavable Biotin-PEG2-Alkyne can be incorporated into nucleic acid probes to enable their light-triggered release from a surface or a larger complex. nih.gov

For instance, oligonucleotides can be synthesized with a 5'- or 3'-alkyne modification, allowing for the attachment of UV Cleavable Biotin-PEG2-Azide via click chemistry. medchemexpress.com These biotinylated nucleic acids can then be immobilized on streptavidin-coated surfaces. nih.gov Upon UV irradiation, the photocleavable linker is broken, releasing the nucleic acid into the solution. genelink.comnih.gov This method has been used for the affinity purification of specific DNA or RNA sequences, with the subsequent release allowing for their use in downstream applications like PCR or cloning. oup.com

This technology also allows for the creation of "caged" nucleic acids or aptamers, where their biological activity is blocked by the bulky biotin-streptavidin complex. genelink.com Light-induced cleavage removes this steric hindrance, "uncaging" the nucleic acid and restoring its function at a desired time and location. genelink.com This has significant implications for studying the temporal dynamics of gene expression and for the development of light-activatable therapeutic oligonucleotides. genelink.com For example, a biotinylated photocleavable polyethylenimine (B-PC-PEI) has been developed for the capture and light-triggered release of siRNA from solid supports. nih.gov

Development of Dynamic Biomaterials and Biointerfaces Using UV Cleavable Biotin-PEG2-Alkyne

The ability to dynamically alter the properties of biomaterials and biointerfaces in response to external stimuli is a key goal in tissue engineering and cell biology. The photocleavable nature of UV Cleavable Biotin-PEG2-Alkyne allows for the creation of surfaces whose biological activity can be modulated with light.

Reversible Cell Adhesion and Detachment on Photo-patterned Surfaces

Controlling cell adhesion to surfaces with high spatiotemporal resolution is critical for studying cell migration, tissue morphogenesis, and for the development of cell-based therapies. chemistryviews.orgnih.gov Surfaces can be functionalized with UV Cleavable Biotin-PEG2-Alkyne, which can then be used to immobilize cell-adhesion ligands, such as the RGD peptide, via the biotin-streptavidin interaction. researchgate.net

Initially, cells can adhere to these surfaces through the immobilized ligands. Upon exposure to UV light in specific patterns, the photocleavable linker is broken, releasing the cell-adhesion ligands from the surface. chemistryviews.org This leads to the detachment of cells in the illuminated areas, allowing for the creation of precise cellular patterns and the controlled guidance of cell migration. chemistryviews.org This approach offers a non-invasive method to engineer cell cultures and to study the effects of defined microenvironments on cell behavior. chemistryviews.org Researchers have used photodegradable protein-polymer hybrid shells, held together by biotin-streptavidin binding with a photocleavable linker, to regulate cell functions like adhesion and phagocytosis. chemistryviews.org Light-induced degradation of these shells reactivates these cellular functions. chemistryviews.org

Microfluidic Systems for Light-Addressable Bioconjugation and Biosensing

Microfluidic devices offer precise control over small volumes of fluids and are ideal platforms for a wide range of biological assays. Integrating UV Cleavable Biotin-PEG2-Alkyne into microfluidic systems enables light-addressable bioconjugation and the development of novel biosensors.

In such systems, the surfaces of the microchannels can be coated with streptavidin. UV Cleavable Biotin-PEG2-Alkyne, conjugated to a biomolecule of interest, can then be introduced and immobilized. By selectively illuminating specific regions of the microchannel with UV light, the conjugated biomolecule can be released with high spatial control. This allows for the creation of concentration gradients, the localized stimulation of cells within the device, and the development of reusable biosensor surfaces. For example, aptamers, which are single-stranded DNA or RNA molecules that bind to specific targets, can be immobilized in a microfluidic channel using a UV-cleavable biotin linker. nih.gov Upon target binding and subsequent UV exposure, the aptamer-target complex can be released for downstream analysis, allowing for the sensitive and rapid detection of analytes like biotin itself. nih.gov

Multiplexed Assays and High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery and systems biology, enabling the rapid testing of thousands of compounds or biological perturbations. nih.govnih.govyoutube.comselectscience.netunchainedlabs.com UV Cleavable Biotin-PEG2-Alkyne facilitates the development of multiplexed assays and enhances the capabilities of HTS platforms.

By using a panel of different UV cleavable linkers with distinct photocleavage wavelengths, it is possible to develop multiplexed assays where different sets of captured biomolecules can be released sequentially. This allows for the analysis of multiple parameters from a single sample, increasing the efficiency and information content of the experiment.

Integration with Mass Spectrometry Imaging (MSI) and MALDI-MS for Parallel Analysis

Mass Spectrometry Imaging (MSI) is a powerful technique used to map the spatial distribution of biomolecules directly within tissue sections. The integration of photocleavable probes like UV Cleavable Biotin-PEG2-Alkyne has significantly enhanced the capabilities of MSI, particularly for multiplexed analysis. In this approach, probes such as antibodies or nucleic acids, which are designed to target specific proteins or genes in a tissue slice, are conjugated to the photocleavable mass-tag reagents. google.com

The workflow involves applying these tagged probes to the tissue, where they bind to their specific targets. After washing away unbound probes, the tissue is subjected to UV irradiation at a specific wavelength (e.g., 365 nm). cd-bioparticles.netcreative-biolabs.com This light exposure cleaves the linker, releasing the mass tag portion of the reagent at the precise location of the target biomolecule. The tissue is then analyzed by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). The instrument detects the released mass tags, and by scanning across the entire tissue surface, it generates an image that shows the distribution and abundance of each tag. Since each probe is linked to a unique mass tag, this method allows for the simultaneous imaging of multiple biomarkers in a single experiment, a capability known as multiplexed MSI. google.com This parallel analysis provides crucial insights into the spatial organization of different molecules within complex biological systems like tumors. google.com

The use of a cleavable linker is advantageous as it overcomes challenges associated with detecting large, intact protein-probe complexes in MS analysis, improving sensitivity and the quality of fragmentation spectra. nih.govresearchgate.net

Photo-Cleavable Mass Tags for Quantitative Biomarker Analysis

The application of photo-cleavable tags extends beyond spatial mapping to include the quantitative analysis of biomarkers. In proteomics, identifying and quantifying changes in protein expression or modification is key to understanding disease. nih.gov UV Cleavable Biotin-PEG2-Alkyne can be used to isolate and then identify proteins of interest. For instance, in Biorthogonal Noncanonical Amino Acid Tagging (BONCAT), cells are cultured with an amino acid analog containing an azide group, which is incorporated into newly synthesized proteins. nih.govnih.gov These azide-modified proteins can then be tagged with UV Cleavable Biotin-PEG2-Alkyne through a click reaction.

The biotin handle allows for the enrichment of these newly synthesized proteins from complex cell lysates using streptavidin-coated beads. researchgate.net After enrichment, traditional methods would require harsh chemical conditions to elute the bound proteins, which can lead to contamination or loss of sample. However, with a photocleavable linker, the captured proteins can be released from the beads by simple exposure to UV light. nih.gov This mild elution preserves the integrity of the protein and eliminates contaminating peptides from the streptavidin support, leading to cleaner samples for subsequent mass spectrometry analysis. nih.gov

This "catch-and-release" strategy improves the sensitivity and accuracy of quantitative proteomics. By comparing the amounts of released proteins between different samples (e.g., healthy vs. disease), researchers can quantify changes in protein synthesis that may be indicative of a specific biological state or disease, thus identifying potential biomarkers. nih.gov The efficiency of this approach has been benchmarked against other methods, demonstrating the utility of cleavable tags for enriching and identifying specific protein modifications. researchgate.netresearchgate.net

| Feature | Description | Benefit in Quantitative Analysis |

| Reactive Handle | Alkyne group for click chemistry. | Enables specific covalent labeling of azide-modified biomolecules. |

| Cleavable Moiety | UV-sensitive linker. | Allows for mild, specific elution of captured targets using light (e.g., 365 nm). cd-bioparticles.netcreative-biolabs.com |

| Affinity Tag | Biotin. | Provides a strong and specific handle for enrichment using streptavidin supports. researchgate.net |

| Spacer Arm | PEG2 linker. | Increases solubility in aqueous solutions and reduces steric hindrance for efficient binding. cd-bioparticles.netlumiprobe.com |

Applications in Live Cell and Tissue Studies

The ability to control molecular interactions with light offers unprecedented precision for studying dynamic processes in their native environment. UV Cleavable Biotin-PEG2-Alkyne and similar photocleavable technologies are instrumental in these advanced live-cell applications, enabling researchers to manipulate and probe cellular functions with high spatial and temporal control.

Optogenetic Control of Protein Proximity and Activity (e.g., Light Activated BioID)

Proximity-dependent biotinylation methods like BioID are used to map protein-protein interactions (PPIs) within living cells. youtube.com However, these methods typically run continuously, which can obscure the detection of transient or short-lived interactions. To address this, light-activated systems have been developed to provide temporal control over the labeling process. nih.govresearchgate.net

A prominent example is Light-Activated BioID (LAB), which uses a split-biotin ligase system. nih.gov In this setup, the two non-functional halves of a promiscuous biotin ligase (like TurboID) are fused to two different proteins that dimerize upon exposure to blue light (e.g., CRY2 and CIB1). nih.gov One of these fusion proteins is targeted to a specific protein of interest. When the cells are illuminated with blue light, the two halves of the ligase are brought together, reconstituting its activity and initiating the biotinylation of nearby proteins. When the light is turned off, the dimerization reverses, and the labeling stops. nih.gov This provides a precise time window for capturing the interactome of a protein.

While the activation is controlled by one wavelength of light, a UV-cleavable biotin probe could theoretically be integrated into such a system for subsequent downstream analysis. After light-activated labeling and cell lysis, the biotinylated proteins could be captured and then released from the streptavidin resin using UV light, streamlining the sample preparation for mass spectrometry. This combination of optogenetic control for labeling and photochemical control for release would offer a powerful workflow for studying dynamic protein interaction networks with high precision. nih.govnih.gov

| Proximity Labeling Method | Activation | Key Features | Temporal Control |

| Conventional BioID/TurboID | Constitutive (always on) | Fuses a biotin ligase to a protein of interest. Labels proximal proteins continuously. youtube.com | Low (controlled by biotin addition/removal) |

| Light-Activated BioID (LAB) | Blue Light (e.g., 470 nm) | Split-ligase fused to photodimerizing proteins. Labeling occurs only during illumination. nih.gov | High (on/off with light) |

Intracellular Photo-uncaging Strategies for Spatiotemporal Regulation

Photo-uncaging is a technique where a molecule's activity is blocked by a photolabile "caging" group. The active molecule is released only when and where it is exposed to a specific wavelength of light. This strategy provides exceptional spatiotemporal control over cellular processes. nih.govrsc.org

UV Cleavable Biotin-PEG2-Alkyne can be a key component in sophisticated photo-uncaging experiments. For example, a bioactive molecule (like a drug, peptide, or signaling molecule) could be modified with an azide group and then "caged" by reacting it with UV Cleavable Biotin-PEG2-Alkyne. The resulting conjugate would be inactive and could be introduced into cells. Using a precisely focused laser, a researcher could illuminate a specific subcellular compartment, such as the endoplasmic reticulum or a single dendrite of a neuron. nih.gov This targeted UV exposure would cleave the linker, releasing the bioactive molecule and activating its function only in that specific location and at that precise moment.

This allows for the study of highly localized and rapid cellular events that would be impossible to investigate by simply adding the active compound to the entire cell culture. nih.gov Such strategies have been used to control everything from microtubule polymerization to cell death with high precision. nih.govcardiff.ac.uk The biotin tag in this construct also offers the possibility of tracking the caged compound or purifying any potential interaction partners before the uncaging event. The ability to initiate a biological process on demand within a living cell is a powerful tool for dissecting complex signaling pathways and cellular dynamics. rsc.org

Challenges, Limitations, and Future Trajectories

Addressing Byproduct Formation and Potential Phototoxicity of UV Light in Biological Systems

The most common UV-cleavable component in these linkers is the o-nitrobenzyl (ONB) group. nih.gov Upon irradiation with UV light (typically around 365 nm), the ONB moiety undergoes a photochemical reaction that results in the cleavage of the covalent bond, releasing the biotinylated molecule. cd-bioparticles.netcreative-biolabs.com While effective, this process is not perfectly "clean." The cleavage of ONB linkers generates a nitroso-containing byproduct (e.g., a nitrosobenzaldehyde or related species). nih.govnih.gov These byproducts can be reactive and potentially interfere with biological systems, a significant consideration in applications requiring high biocompatibility.

A more fundamental challenge is the use of UV light itself. UV radiation, particularly the higher-energy UVC and UVB wavelengths, is known to be carcinogenic and can cause damage to DNA and other cellular components. youtube.com Even the lower-energy UVA light (320-400 nm) used for cleaving most ONB linkers can lead to the production of reactive oxygen species (ROS), inducing oxidative stress and cellular damage. youtube.com This potential for phototoxicity limits the utility of UV-cleavable linkers in applications involving live cells or in vivo studies, especially where prolonged or repeated exposure to light is necessary. nih.govnih.gov The energy from UV light can be higher than the strength of chemical bonds in biological molecules, leading to unintended bond breakage and degradation. mdpi.com

| Challenge | Description | Consequence | Ref. |

| Byproduct Formation | Cleavage of the o-nitrobenzyl (ONB) linker generates reactive nitroso species. | Potential for off-target reactions and cellular toxicity. | nih.govnih.gov |

| Phototoxicity of UV Light | UV radiation can directly damage DNA and generate reactive oxygen species (ROS). | Limits applications in live cells and in vivo due to risks of mutagenesis and cell death. | youtube.comnih.gov |

| Low Tissue Penetration | UV and short-wavelength visible light are strongly absorbed and scattered by biological tissues. | Restricts the application to surface-level or in vitro systems. | nih.govrsc.org |

Developing Red-Shifted and Visible Light-Responsive Photocleavable Systems for Deeper Penetration

To mitigate the issues of phototoxicity and poor tissue penetration associated with UV light, significant research efforts are directed towards developing photocleavable linkers that respond to longer, lower-energy wavelengths, such as visible or near-infrared (NIR) light. nih.gov This region of the electromagnetic spectrum, often called the "phototherapeutic window" (roughly 650–900 nm), allows for much deeper penetration into biological tissues with significantly reduced photodamage. nih.govrsc.org

Several classes of molecules are being explored as alternatives to the traditional ONB group:

Coumarin-based Systems : Coumarin derivatives can be engineered to absorb light in the visible spectrum and often exhibit improved cleavage efficiency. nih.gov

BODIPY (Boron-dipyrromethene) Dyes : These are highly versatile fluorophores whose photochemical properties can be tuned. They offer strong absorption in the visible and even NIR regions, making them excellent candidates for light-sensitive cages. nih.govresearchgate.net

Cyanine (B1664457) Photocages : Heptamethine cyanine scaffolds are known for their excellent fluorescent properties in the NIR range. They can be adapted to create photocleavable linkers that release a cargo molecule upon irradiation with NIR light, enabling applications that require deep tissue activation. nih.govresearchgate.net

The development of these red-shifted systems is crucial for translating the potential of photo-controlled release from the lab bench to more complex biological environments and potential therapeutic applications. vt.edu By moving away from UV activation, researchers can design more biocompatible and versatile tools for controlling molecular function.

| Photocleavable System | Activation Wavelength | Advantages | Ref. |

| o-Nitrobenzyl (ONB) | UV (~365 nm) | Well-established chemistry. | nih.gov |

| Coumarin | UV/Visible | Higher cleavage efficiency, tunable properties. | nih.gov |

| BODIPY | Visible/NIR | High molar absorption, tunable spectral properties. | nih.govresearchgate.net |

| Cyanine | NIR | Deep tissue penetration, low phototoxicity. | nih.govresearchgate.net |

Emerging Trends in Photo-Controlled Bioconjugation and Dynamic Material Science

The principles behind UV-cleavable linkers are being expanded into new and exciting areas of research. The field of photo-controlled bioconjugation is rapidly evolving, with a focus on creating more sophisticated tools for research and medicine. gbibio.com

Emerging trends include:

Activatable Probes and Therapeutics : Researchers are designing "caged" molecules where a therapeutic agent or a fluorescent probe is rendered inactive by a photocleavable group. nih.gov Upon light exposure at a specific site (e.g., a tumor), the cage is removed, activating the molecule precisely where it is needed. This approach has been explored for antibody-drug conjugates (ADCs), where a cytotoxic payload is released by light, minimizing off-target toxicity. nih.gov

Dynamic Material Science : Photocleavable linkers are being incorporated into materials like hydrogels to create dynamic platforms with tunable properties. nih.gov For example, a hydrogel can be cross-linked with photocleavable moieties. By exposing specific regions of the hydrogel to light, the cross-links can be broken, changing the material's stiffness or creating channels to guide cell growth or control the release of encapsulated proteins. nih.govnih.gov This allows for the creation of 4D materials that can change their structure and function over time in response to a light stimulus.

Advanced Bioorthogonal Systems : The quest continues for new bioorthogonal reactions, including those that are triggered or reversed by light. science.gov This includes not only "click-to-release" systems but also reactions where light itself catalyzes the conjugation, offering yet another dimension of control over molecular labeling and assembly in living systems.

These advancements highlight a shift from static bioconjugation to dynamic, controllable systems, opening up new possibilities in drug delivery, tissue engineering, and fundamental biological research. acs.org

Q & A

Q. Table 1: Key Structural and Photolytic Properties

Basic: What protocols optimize CuAAC conjugation efficiency for biotinylation using this reagent?

Answer:

For CuAAC conjugation:

- Reagent ratio: Use 1:1.5 molar ratio (target molecule:UV Cleavable Biotin-PEG2-Alkyne) to ensure excess alkyne availability.

- Catalyst: Optimize Cu(I) (e.g., TBTA or BTTAA) to reduce copper-induced toxicity. BTTAA improves reaction kinetics and biocompatibility .

- Solvent: Use DMSO or aqueous buffers with <10% organic solvent to maintain PEG2 solubility .

- Validation: Confirm conjugation via MALDI-TOF MS or streptavidin bead pull-down assays .

Advanced: How does UV exposure duration impact pull-down assay efficiency and target recovery?

Answer:

Excessive UV exposure can degrade proteins or generate reactive oxygen species, while insufficient cleavage reduces recovery.

Q. Table 2: UV Exposure vs. Recovery in Pull-Down Assays

| UV Duration (min) | Cleavage Efficiency (%) | Target Recovery (%) |

|---|---|---|

| 5 | 50–60 | 45–55 |

| 10 | 85–90 | 80–85 |

| 15 | 90–95 | 85–90 |

Advanced: How do UV-cleavable biotin linkers compare to acid-cleavable variants in sensitivity and specificity?

Answer:

- UV-Cleavable:

- Acid-Cleavable:

- Pros: Higher cleavage efficiency (>95%) under mild acidic conditions (pH 2–3).

- Cons: Acid treatment may denature proteins or hydrolyze labile modifications .

Applications: UV-cleavable linkers are preferred for dynamic studies (e.g., time-resolved proteomics), while acid-cleavable are suited for high-throughput workflows .

Advanced: What methodological adjustments are needed for chemoproteomic studies of post-translational modifications (e.g., O-GlcNAcylation)?

Answer:

- Labeling: Combine metabolic labeling (e.g., Ac4GalNAz) with UV-cleavable biotin for "clickable" enrichment.

- Photocleavage: Post-enrichment, irradiate beads to release modified peptides, minimizing streptavidin carryover .

- Quantification: Use TMT or SILAC with LC-MS/MS. Note that UV cleavage leaves a residual mass tag (+136 Da), requiring database adjustment .

Advanced: How do PEG chain length and solubility affect experimental outcomes in live-cell imaging?

Answer:

- PEG2 vs. PEG4: Shorter PEG2 chains reduce steric hindrance, improving streptavidin binding efficiency. However, PEG4 enhances solubility in hydrophobic environments .

- Optimization: For live-cell studies, use PEG2 to minimize interference with membrane permeability. For in vitro assays, PEG4 improves aqueous solubility .

Basic: What storage conditions preserve reagent stability?

Answer:

- Temperature: Store at –20°C in airtight, light-protected vials. Avoid freeze-thaw cycles .

- Solubility: Reconstitute in anhydrous DMSO or DMF for long-term stability. Aqueous solutions should be used within 48 hours .

Advanced: How can UV cleavage enable spatiotemporal control in microfluidic systems?

Answer:

Integrate UV light sources (365 nm LED) into microfluidic channels to trigger on-demand release of biotinylated targets. Applications include:

- Single-cell analysis: Release captured proteins/RNA from specific regions .

- Drug screening: Spatially control ligand activation in organ-on-chip models .

Advanced: How to troubleshoot persistent biotin contamination in LC-MS/MS data?

Answer:

- Cause 1: Incomplete UV cleavage. Validate via Western blot with anti-biotin antibodies .

- Cause 2: Non-specific binding to streptavidin beads. Pre-clear lysates with non-cleavable biotin beads .

- Cause 3: Residual PEG fragments interfering with ionization. Use higher-energy collisional dissociation (HCD) for MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.